molecular formula C19H17FN2O B10785995 azetidin-1-yl(1-(4-fluorobenzyl)-1H-indol-3-yl)methanone

azetidin-1-yl(1-(4-fluorobenzyl)-1H-indol-3-yl)methanone

Cat. No.: B10785995
M. Wt: 308.3 g/mol
InChI Key: NIRUFXPSGVSZBK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Chemical Reactions Analysis

AZEFUBIM undergoes various chemical reactions, including:

Scientific Research Applications

Mechanism of Action

AZEFUBIM exerts its effects by binding to cannabinoid receptors in the body, particularly the CB1 and CB2 receptors. This binding leads to the activation of various signaling pathways, resulting in the modulation of neurotransmitter release and other physiological effects . The exact molecular targets and pathways involved in its mechanism of action are still under investigation.

Properties

Molecular Formula

C19H17FN2O

Molecular Weight

308.3 g/mol

IUPAC Name

azetidin-1-yl-[1-[(4-fluorophenyl)methyl]indol-3-yl]methanone

InChI

InChI=1S/C19H17FN2O/c20-15-8-6-14(7-9-15)12-22-13-17(19(23)21-10-3-11-21)16-4-1-2-5-18(16)22/h1-2,4-9,13H,3,10-12H2

InChI Key

NIRUFXPSGVSZBK-UHFFFAOYSA-N

Canonical SMILES

C1CN(C1)C(=O)C2=CN(C3=CC=CC=C32)CC4=CC=C(C=C4)F

Origin of Product

United States

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